Cumyl-thpinaca

Overview

Description

Cumyl-thpinaca, also known as SGT-42, is a synthetic cannabinoid belonging to the indazole-3-carboxamide class. It acts as a potent agonist for cannabinoid receptors, particularly the CB1 and CB2 receptors. This compound has gained attention due to its high potency and selectivity for these receptors .

Preparation Methods

Cumyl-thpinaca is synthesized through a series of chemical reactions involving the formation of the indazole-3-carboxamide core structure. The synthetic route typically involves the following steps:

Formation of the Indazole Core: The synthesis begins with the formation of the indazole core through cyclization reactions.

Carboxamide Formation: The indazole core is then functionalized with a carboxamide group.

Addition of the Cumyl Group: The final step involves the addition of the cumyl group to the carboxamide, resulting in the formation of this compound.

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods often utilize automated systems and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Cumyl-thpinaca undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroxylated metabolites.

Reduction: Reduction reactions can convert this compound into its reduced forms, although these reactions are less common.

Substitution: The compound can undergo substitution reactions, particularly at the indazole ring, leading to the formation of various analogs.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are hydroxylated and reduced metabolites.

Scientific Research Applications

Chemical Research Applications

Cumyl-THPINACA serves as a crucial reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids. Its unique structure allows researchers to study its chemical properties and reactions:

- Oxidation : this compound can be oxidized to form hydroxylated metabolites.

- Reduction : It can undergo reduction reactions, although these are less common.

- Substitution : The compound can participate in substitution reactions at the indazole ring, leading to various analogs.

These chemical reactions are essential for developing methods to detect metabolites in biological samples and for synthesizing new compounds with potential therapeutic effects.

This compound is known for its strong agonistic action on cannabinoid receptors CB1 and CB2. This activity has significant implications for understanding the pharmacological effects of synthetic cannabinoids:

- Receptor Binding : Studies have shown that this compound exhibits high binding affinity for CB1 receptors, which are primarily responsible for psychoactive effects.

- Metabolic Profiling : Research indicates that this compound is rapidly metabolized in vitro, with a half-life of approximately 4.9 minutes. A total of 28 metabolites have been identified, primarily through hydroxylation processes. The involvement of cytochrome P450 enzymes (CYP3A4, CYP3A5) in its metabolism suggests potential interactions with other drugs .

Medical Research Applications

The pharmacological profile of this compound makes it a candidate for investigating therapeutic applications:

- Therapeutic Potential : Understanding the mechanisms of action at cannabinoid receptors may lead to developing new treatments for conditions such as chronic pain, anxiety disorders, and other medical conditions where cannabinoids play a role.

- Drug Screening : The identification of specific metabolites can aid in developing screening methods for detecting synthetic cannabinoids in clinical and forensic settings. The metabolites identified from this compound may serve as biomarkers for drug testing .

Case Studies and Findings

Several studies have provided insights into the applications and implications of this compound:

Metabolic Profiling Study

A study conducted on the metabolic profiling of this compound using pooled human liver microsomes identified 28 metabolites through liquid chromatography coupled with high-resolution mass spectrometry. This study highlighted the rapid metabolism of the compound and suggested that certain di-hydroxylated metabolites could serve as biomarkers for drug screening .

In Vivo Studies

In vivo studies have demonstrated that after oral ingestion, the primary metabolites detected in urine matched those found in vitro, confirming the relevance of laboratory findings to real-world scenarios. This emphasizes the importance of understanding both in vitro and in vivo metabolism when assessing the safety and efficacy of synthetic cannabinoids .

Summary Table of Findings

Mechanism of Action

Cumyl-thpinaca exerts its effects by acting as a potent agonist for the CB1 and CB2 cannabinoid receptors. Upon binding to these receptors, it activates intracellular signaling pathways, leading to various physiological effects. The compound has a higher selectivity for the CB1 receptor, which is primarily responsible for its psychoactive effects .

Comparison with Similar Compounds

Cumyl-thpinaca is similar to other synthetic cannabinoids such as Cumyl-pinaca, Cumyl-5F-pinaca, and Cumyl-pica. it is unique due to its high potency and selectivity for the CB1 receptor . This makes it a valuable compound for research and development in the field of synthetic cannabinoids.

Similar Compounds

- Cumyl-pinaca

- Cumyl-5F-pinaca

- Cumyl-pica

- Cumyl-5F-pica

- Cumyl-bica

- Cumyl-5F-p7aica

This compound’s unique properties and high potency make it a significant compound in the study of synthetic cannabinoids and their effects on the human body.

Biological Activity

Cumyl-THPINACA is a synthetic cannabinoid receptor agonist (SCRA) classified under indazole-3-carboxamide derivatives. It has gained attention due to its potent activity at cannabinoid receptors CB1 and CB2, which are implicated in various physiological processes and are targets for therapeutic interventions. This article provides a comprehensive overview of the biological activity of this compound, focusing on its metabolic profiling, pharmacological effects, structure-activity relationships (SAR), and case studies.

Metabolic Profiling

Recent studies have highlighted the rapid metabolism of this compound. In vitro experiments using pooled human liver microsomes revealed that this compound is extensively metabolized, resulting in the identification of 28 metabolites . The primary metabolic pathways include mono-, di-, and tri-hydroxylation, desaturation, and carbonylation . The half-life of this compound in vitro was determined to be approximately 4.9 minutes , indicating its rapid clearance from the system .

Metabolite Identification

The metabolites were characterized using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). Key findings include:

- Major Metabolites : Several di-hydroxylated metabolites were identified as potential biomarkers for in vivo detection.

- Cytochrome P450 Involvement : The primary enzymes involved in the metabolism were CYP3A4 and CYP3A5, with additional contributions from CYP2C8, CYP2C9, and CYP2C19 .

| Metabolite | Type | Detection Method |

|---|---|---|

| M1 | Di-hydroxylated | LC-HRMS |

| M2 | Mono-hydroxylated | LC-HRMS |

| M3 | Tri-hydroxylated | LC-HRMS |

Pharmacological Activity

This compound exhibits high binding affinity for cannabinoid receptors, with effective agonistic activity leading to significant physiological effects. Studies have shown that it activates both CB1 and CB2 receptors, which are crucial for mediating the psychoactive effects associated with cannabinoids.

Structure-Activity Relationships (SAR)

The SAR studies indicate that the presence of specific functional groups and the length of alkyl side chains significantly influence the potency and efficacy of this compound at cannabinoid receptors. For example:

- Compounds with longer alkyl chains demonstrate increased potency.

- The optimal chain length for receptor activation was found to be approximately n-pentyl .

Case Studies

Several case studies have documented adverse effects associated with this compound usage:

- Case Study 1 : A user experienced severe hyperthermia and renal failure after consumption, highlighting the potential risks associated with synthetic cannabinoids .

- Case Study 2 : In a controlled study involving animal models, this compound produced dose-dependent increases in drug-appropriate responding, indicating its psychoactive properties .

Properties

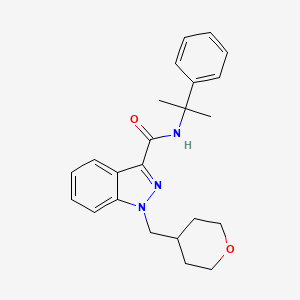

IUPAC Name |

1-(oxan-4-ylmethyl)-N-(2-phenylpropan-2-yl)indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2/c1-23(2,18-8-4-3-5-9-18)24-22(27)21-19-10-6-7-11-20(19)26(25-21)16-17-12-14-28-15-13-17/h3-11,17H,12-16H2,1-2H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINCNLQQLQFMRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)NC(=O)C2=NN(C3=CC=CC=C32)CC4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401032565 | |

| Record name | CUMYL-THPINACA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400742-50-8 | |

| Record name | N-(1-Methyl-1-phenylethyl)-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400742-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CUMYL-THPINACA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CUMYL-THPINACA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CUMYL-THPINACA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R5GTC3QVB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the major metabolic pathways of Cumyl-THPINACA identified in in vitro studies?

A2: In vitro studies utilizing human liver microsomes have revealed that this compound undergoes extensive phase I metabolism [, ]. The primary metabolic pathways include mono-, di-, and tri-hydroxylation. A characteristic di-hydroxylated metabolite has been identified as a potential biomarker for this compound consumption [].

Q2: Which cytochrome P450 (CYP) enzymes are primarily involved in the metabolism of this compound?

A3: Research suggests that CYP3A4 and CYP3A5 are the major enzymes involved in the metabolism of this compound []. Additionally, CYP2C8, CYP2C9, and CYP2C19 might play a minor role in its metabolism. The involvement of multiple CYP enzymes suggests a lower likelihood of significant drug-drug interactions stemming from a single CYP enzyme pathway.

Q3: Has the structure of any specific this compound metabolite been definitively determined, and if so, how?

A4: Yes, the structure of a mono-hydroxylated metabolite of this compound has been definitively determined []. Researchers achieved this by chemically synthesizing all three possible mono-hydroxylated isomers (ortho, meta, and para positions on the cumyl moiety) and comparing them to the metabolite produced in microsomal reactions using liquid chromatography-quadrupole time-of-flight mass spectrometry. This rigorous approach allowed for the unambiguous identification of the para-hydroxylated isomer as the metabolite formed in vitro.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.